molecular formula C15H12ClFO B1327622 2'-Chloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-32-3

2'-Chloro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327622
M. Wt: 262.7 g/mol
InChI Key: UQJXBWKVBWJSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2'-Chloro-3-(3-fluorophenyl)propiophenone" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and potential applications in various fields. Chalcones are known for their ability to form stable crystals and have interesting electronic properties, making them suitable for studies in crystallography and materials science.

Synthesis Analysis

The synthesis of chalcone derivatives typically involves the formation of a double bond between two aromatic rings, which can be achieved through various synthetic routes. In the case of the related compound (2E)-3-(2-chloro-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, it was synthesized and single crystals were grown using a slow evaporation technique . This method is commonly used for obtaining high-quality crystals for X-ray analysis.

Molecular Structure Analysis

Crystallographic studies are essential for understanding the molecular structure of chalcone derivatives. The crystal structure of a related organotin esterified compound shows a tetrahedral geometry around the tin atom . Similarly, the crystal structure of another related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was determined to belong to the orthorhombic space group with specific bond angles and distances, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure .

Chemical Reactions Analysis

The reactivity of chalcone derivatives can be influenced by the substituents on the aromatic rings. Organotin esters of chalcone derivatives have been synthesized and characterized, showing potential for bactericidal and fungicidal activities . The presence of fluorine and chlorine atoms in these compounds can affect their reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be studied through various spectroscopic techniques. The FT-Raman and FT-IR spectra provide insights into the vibrational modes of the molecules . Additionally, the calculation of molecular properties such as HOMO and LUMO energies, dipole moments, and hyperpolarizability can be used to predict the nonlinear optical (NLO) properties of these compounds . The crystallographic studies also contribute to understanding the physical properties by revealing the molecular shape, size, and electrostatic potential surfaces .

Scientific Research Applications

  • Chemical Reactivity and Physical Properties : In a study by Satheeshkumar et al. (2017), compounds synthesized from 2'-Chloro-3-(3-fluorophenyl)propiophenone were analyzed for their molecular geometry and chemical reactivity. The research found that the synthesized compounds showed interesting photophysical properties and chemically active sites, indicating potential applications in materials science (Satheeshkumar et al., 2017).

  • Copolymerization Applications : Research by Kim et al. (1999) involved the synthesis of copolymers using derivatives of 2'-Chloro-3-(3-fluorophenyl)propiophenone. These copolymers demonstrated high glass transition temperatures, suggesting their utility in advanced material applications (Kim et al., 1999).

  • Improved Synthetic Routes : Baek and Harris (2005) developed an improved synthetic route for a phenylquinoxaline monomer using a similar compound. This route showed superior yield and cost-effectiveness, highlighting its potential in streamlined industrial production processes (Baek & Harris, 2005).

  • Liquid Crystal Display Applications : Hegde et al. (2013) investigated the use of compounds derived from 2'-Chloro-3-(3-fluorophenyl)propiophenone in the photoalignment of nematic liquid crystals. This study revealed that these compounds could be effectively used in the production of liquid crystal displays (LCDs) (Hegde et al., 2013).

  • Antimicrobial Applications : Arun, Reddy, and Rajkumar (2003) synthesized a compound using a derivative of 2'-Chloro-3-(3-fluorophenyl)propiophenone and tested its antimicrobial activity. Their findings indicated potential applications in the development of new antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).

Safety And Hazards

The safety data sheet for a similar compound, 3-(3-Fluorophenyl)propionic acid, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJXBWKVBWJSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644538
Record name 1-(2-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-32-3
Record name 1-(2-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.